
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C18H13F2N3O5S2 and its molecular weight is 453.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2,6-difluorobenzoate is a complex organic molecule that integrates multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure combines a pyran ring with a thiadiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F2N4O4S , with a molecular weight of approximately 423.5 g/mol . The structural components include:
- Pyran Ring : A six-membered ring containing one oxygen atom.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
- Benzoate Group : Contributes to the compound's lipophilicity and potential receptor interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole : The initial step involves the synthesis of the thiadiazole ring through cyclization reactions.
- Pyran Formation : Subsequent reactions lead to the formation of the pyran structure.
- Esterification : The final step involves esterification to attach the difluorobenzoate group.
Antimicrobial Properties
Research indicates that compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran exhibit significant antimicrobial activity. For instance:
Compound Name | Biological Activity | Reference |
---|---|---|
5-propionamido-thiadiazole | Antimicrobial properties | |
Pyran-based antifungal agents | Antifungal activity | |
Benzoate derivatives | Diverse biological effects |
Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity towards various microbial targets.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interaction with specific enzymes critical for microbial survival.
- Receptor Binding : Affinity towards various biological receptors may alter cellular signaling pathways.
Molecular docking studies have been employed to elucidate these interactions, indicating a strong binding affinity to transpeptidases involved in bacterial cell wall synthesis.
Case Studies
Several studies have explored the efficacy of similar compounds against various pathogens:
- Antibacterial Activity : Compounds derived from thiadiazoles have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : The compound has been tested against yeast-like fungi such as Candida albicans, demonstrating promising antifungal properties.
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O5S2/c1-2-14(25)21-17-22-23-18(30-17)29-8-9-6-12(24)13(7-27-9)28-16(26)15-10(19)4-3-5-11(15)20/h3-7H,2,8H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOKTCKBAGKHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.